(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol
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Overview
Description
(2-Benzyl-2-azaspiro[45]decan-8-yl)methanethiol is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol typically involves the formation of the spirocyclic core followed by the introduction of the benzyl and methanethiol groups. One common synthetic route includes the cyclization of a suitable precursor, such as a linear amine, under specific reaction conditions to form the spirocyclic structure. The benzyl group can then be introduced through a nucleophilic substitution reaction, and the methanethiol group can be added via thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or the benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methanethiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified spirocyclic structures.
Substitution: Benzyl derivatives, thiol-substituted products.
Scientific Research Applications
(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The thiol group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol
- (2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine
Uniqueness
(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol stands out due to its specific spirocyclic structure and the presence of both benzyl and methanethiol groups. This combination of features imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H25NS |
---|---|
Molecular Weight |
275.5 g/mol |
IUPAC Name |
(2-benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol |
InChI |
InChI=1S/C17H25NS/c19-13-16-6-8-17(9-7-16)10-11-18(14-17)12-15-4-2-1-3-5-15/h1-5,16,19H,6-14H2 |
InChI Key |
UPCVUFVZHWNPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CS)CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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